molecular formula C11H13N3O B2863528 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline CAS No. 1245823-78-2

4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

Cat. No.: B2863528
CAS No.: 1245823-78-2
M. Wt: 203.245
InChI Key: AQDVYFRVXGBJOB-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with aniline in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(2-methylpyrazol-3-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-10(6-7-13-14)8-15-11-4-2-9(12)3-5-11/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDVYFRVXGBJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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